1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 4-chloro-1,2,5-thiadiazole ring: This can be achieved through the reaction of appropriate thiourea derivatives with chlorinating agents under controlled conditions.
Attachment of the pyridine ring: The thiadiazole intermediate is then reacted with a pyridine derivative, often under basic conditions, to form the desired pyridinium structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide can be compared with other similar compounds, such as:
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound shares the thiadiazole and pyridine rings but lacks the benzyl group, resulting in different chemical and biological properties.
5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: This compound features a triazole ring instead of the thiadiazole, leading to distinct reactivity and applications.
Properties
CAS No. |
828254-49-5 |
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Molecular Formula |
C14H11BrClN3S |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
3-(1-benzylpyridin-1-ium-3-yl)-4-chloro-1,2,5-thiadiazole;bromide |
InChI |
InChI=1S/C14H11ClN3S.BrH/c15-14-13(16-19-17-14)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1 |
InChI Key |
XOTNCVMJESIWLP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C3=NSN=C3Cl.[Br-] |
Origin of Product |
United States |
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